Levomedetomidine

In vivo pharmacology Sedation Analgesia

Source Levomedetomidine (CAS 119717-21-4) for your α2-adrenoceptor research. Unlike dexmedetomidine, this (R)-enantiomer functions as an inverse agonist at constitutively active α2A-adrenoceptors, reducing basal signaling in vitro (e.g., HEL 92.1.7 cells). It antagonizes dexmedetomidine-induced sedation in vivo and exhibits significantly faster clearance (4.07 vs. 1.24 L/h/kg). Ensure lot purity ≥95% (HPLC) to avoid agonist contamination, safeguarding integrity in studies of receptor tone, inverse agonism, and comparative pharmacokinetics.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 119717-21-4
Cat. No. B195856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomedetomidine
CAS119717-21-4
SynonymsHydrochloride, Medetomidine
Levomedetomidine
Medetomidine
Medetomidine Hydrochloride
MPV 785
MPV-785
MPV785
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C)C2=CN=CN2)C
InChIInChI=1S/C13H16N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8,11H,1-3H3,(H,14,15)/t11-/m1/s1
InChIKeyCUHVIMMYOGQXCV-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levomedetomidine (CAS 119717-21-4): A Unique Pharmacological Probe for Alpha-2 Adrenoceptor Research


Levomedetomidine (CAS 119717-21-4) is the levorotatory (R)-enantiomer of the racemic alpha-2 adrenoceptor agonist medetomidine [1]. It serves as a critical research tool for understanding the stereospecific pharmacology of alpha-2 adrenoceptors. Unlike its active counterpart, dexmedetomidine, levomedetomidine exhibits unique pharmacological properties, including inverse agonism and a distinct binding profile, making it an essential compound for mechanistic studies and the development of novel therapeutics [2][3].

Why Levomedetomidine Cannot Be Substituted with Dexmedetomidine or Racemic Medetomidine in Critical Research


The racemic mixture medetomidine and its active enantiomer dexmedetomidine are potent alpha-2 adrenoceptor agonists widely used for sedation and analgesia [1]. However, substituting these with levomedetomidine is not scientifically valid due to profound differences in pharmacodynamics and pharmacokinetics. Levomedetomidine does not induce sedation or analgesia at comparable doses and exhibits a distinct mechanism of action as an inverse agonist at constitutively active alpha-2A adrenoceptors [2][3]. Furthermore, its significantly faster clearance rate and unique receptor selectivity profile directly impact experimental outcomes, making it an unsuitable substitute for studies requiring canonical alpha-2 agonism [4].

Levomedetomidine (CAS 119717-21-4): Quantitative Differentiation Evidence


Levomedetomidine's In Vivo Pharmacodynamic Profile is Distinct from Dexmedetomidine: No Sedation or Analgesia

In a direct head-to-head comparison study in beagle dogs, levomedetomidine (at doses of 10 µg/kg and 20 µg/kg, IV) produced no apparent sedation or analgesia, whereas the active enantiomer dexmedetomidine (at 10 µg/kg and 20 µg/kg, IV) produced clear sedative and analgesic effects [1]. The study also noted that the higher dose of levomedetomidine (80 µg/kg, IV) enhanced bradycardia and reduced the sedative and analgesic effects of co-administered dexmedetomidine [2].

In vivo pharmacology Sedation Analgesia Behavioral pharmacology

Levomedetomidine Exhibits Significantly Faster Plasma Clearance Compared to Dexmedetomidine

In a comparative pharmacokinetic study in beagle dogs, the clearance of levomedetomidine was significantly more rapid than that of dexmedetomidine or racemic medetomidine. The mean clearance for levomedetomidine at a 20 µg/kg dose was 4.07 ± 0.69 L/h/kg, compared to 1.24 ± 0.48 L/h/kg for dexmedetomidine at 20 µg/kg [1]. This 3.3-fold faster clearance rate indicates a substantially shorter half-life in vivo.

Pharmacokinetics Drug metabolism Clearance Enantioselective disposition

Levomedetomidine Demonstrates Markedly Lower Alpha-2/Alpha-1 Adrenoceptor Selectivity than Dexmedetomidine

The alpha-2/alpha-1 adrenoceptor selectivity ratio is a critical parameter for defining the specificity of these ligands. Levomedetomidine exhibits an alpha-2/alpha-1 selectivity ratio of only 23, whereas dexmedetomidine has a ratio of 1300 [1]. This 56-fold difference in selectivity highlights that levomedetomidine has a significantly higher relative affinity for alpha-1 adrenoceptors compared to its active counterpart.

Receptor pharmacology Selectivity Adrenoceptors Binding affinity

Levomedetomidine Acts as a Protean Agonist/Inverse Agonist at Alpha-2A Adrenoceptors, Unlike Dexmedetomidine

In HEL 92.1.7 cells expressing alpha-2A adrenoceptors, dexmedetomidine acts as a full agonist, causing Ca2+ mobilization and inhibiting cAMP production. In stark contrast, levomedetomidine acts as an inverse agonist, reducing intracellular Ca2+ levels and increasing forskolin-stimulated cAMP production [1]. This functional reversal demonstrates that levomedetomidine does not simply have lower potency but actively opposes the receptor's constitutive activity.

Molecular pharmacology Inverse agonism Receptor signaling Protean agonism

High-Impact Research and Procurement Applications for Levomedetomidine


Investigating Constitutive Alpha-2 Adrenoceptor Activity and Inverse Agonism

Levomedetomidine is the preferred tool for researchers studying constitutive activity of alpha-2A adrenoceptors and the pharmacology of inverse agonists. Its unique ability to reduce basal receptor signaling in vitro, as demonstrated in HEL 92.1.7 cells [1], makes it essential for probing the role of receptor tone in physiological and pathological states. Procurement of high-purity levomedetomidine is critical for these mechanistic studies to avoid confounding agonist activity from contaminating dexmedetomidine.

Pharmacokinetic Studies of Enantioselective Drug Disposition

Due to its significantly faster clearance rate (4.07 ± 0.69 L/h/kg) compared to dexmedetomidine (1.24 ± 0.48 L/h/kg) [2], levomedetomidine is a valuable compound for comparative pharmacokinetic studies. It serves as a key component in understanding the overall disposition of the racemic mixture medetomidine and for designing experiments where a short-acting alpha-2 adrenergic ligand is advantageous.

Development of Novel Therapeutics for Alpha-2 Receptor Dysfunction

As disclosed in U.S. Patent 5,994,384, the levo-enantiomers of medetomidine derivatives, including levomedetomidine, are inverse agonists at alpha-2 adrenoceptors [3]. This property makes them candidates for treating conditions associated with receptor overexpression or hypersensitization. Researchers in drug discovery and development require levomedetomidine as a reference standard and a lead compound for creating new inverse agonist therapies.

Studies on the Modulation of Dexmedetomidine-Induced Sedation

In vivo studies have shown that levomedetomidine can antagonize the sedative and analgesic effects of dexmedetomidine [4]. This unique interaction makes levomedetomidine a valuable research tool for investigating the complex interplay between alpha-2 adrenoceptor ligands and for understanding the mechanisms underlying sedation and arousal.

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